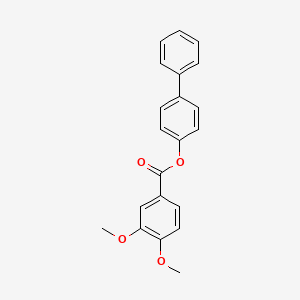

![molecular formula C16H15N5O2 B5536031 N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)

N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Quinazoline derivatives, including those with pyrimidine units, are typically synthesized through cyclization reactions involving amine precursors and carbon donors under catalytic conditions. For instance, derivatives similar to the compound have been synthesized through reactions involving 3-amino-1,2,4-triazole with arylidene derivatives of dimedone, leading to the formation of tetrahydro-1,2,4-triazolo[5,1-b]quinazolines, highlighting the utility of cyclization in heterocyclic chemistry (Lipson et al., 2003). Additionally, palladium-catalyzed carbonylation has been employed for the synthesis of N-fused heterocycles, a method that could potentially be applied to the target compound (Xu & Alper, 2015).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often elucidated using X-ray crystallography, confirming the designed rationale and expected binding modes within target sites, such as ATP binding pockets in kinase inhibitors. For example, the structure of 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine was confirmed through X-ray crystallography, demonstrating the molecule's interaction with cyclin A-CDK2 (Mcintyre et al., 2010).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cyclization, acylation, and alkylation, to form structurally diverse heterocycles. For instance, partially hydrogenated triazoloquinazolines react with chlorocarboxylic acid chlorides, yielding amides through acylation of the amino group. Subsequent heating leads to intramolecular alkylation, demonstrating the compound's reactivity and potential for derivatization (Chernyshev et al., 2014).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. While specific data on N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine is not readily available, analogous compounds exhibit varied physical properties based on their heterocyclic frameworks and substituents.

Chemical Properties Analysis

Quinazoline derivatives' chemical properties, including reactivity, acidity, and basicity, are pivotal in their biological activities. Their ability to interact with biological targets is often attributed to the presence of nitrogen atoms in their rings, facilitating hydrogen bonding and ionic interactions. The synthesis and functionalization strategies, such as N-acylation and C-H bond amination, underscore the chemical versatility and potential pharmacological relevance of these compounds (Mohammed et al., 2015).

Wissenschaftliche Forschungsanwendungen

Preparation and Structural Analysis

- The preparation of [1,2,4]triazoloquinazolinium betaines and their molecular structures were investigated, highlighting the synthesis of complex heterocyclic compounds and their structural elucidation through X-ray crystallography. This research provides insights into the chemical behavior and potential applications of similar compounds in material science and pharmaceuticals (Crabb et al., 1999).

Synthetic Pathways and Chemical Reactivity

- Studies on partially hydrogenated triazolopyrimidines and triazoloquinazolines revealed their reactions with chlorocarboxylic acid chlorides, leading to novel amides. These findings are crucial for developing synthetic methodologies for related compounds, which could have applications in drug discovery and development (Chernyshev et al., 2014).

Potential Biological Activities

- The synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity were reported, with one compound showing promising results as an antimalarial drug lead. This research contributes to the ongoing search for new antimalarial agents and highlights the potential therapeutic applications of quinazoline derivatives (Mizukawa et al., 2021).

Anticancer and Antimicrobial Potential

- New pyrimido[1,2-b][1,2,4,5]tetrazin-6-one and related derivatives were synthesized and evaluated for their antimicrobial activity, contributing to the development of new compounds with potential use in treating infections (Abdelhamid et al., 2005).

Eigenschaften

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-8-4-9(2)18-15(17-8)21-16-19-10(3)11-5-13-14(23-7-22-13)6-12(11)20-16/h4-6H,7H2,1-3H3,(H,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUSAIAYMWQXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC3=CC4=C(C=C3C(=N2)C)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)

![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)

![4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5536003.png)

![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)

![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)

![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)

![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)

![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)